BenchChemオンラインストアへようこそ!

5-Bromo-4-nitrothiazole

Heterocyclic chemistry Nucleophilic aromatic substitution Thermal isomerization

5-Bromo-4-nitrothiazole (CAS 1522380-30-8) is a di-substituted 1,3-thiazole heterocycle (molecular formula C₃HBrN₂O₂S, molecular weight 209.02 g/mol) bearing an electron-withdrawing nitro group at the 4-position and a bromine atom at the 5-position. This specific 4-nitro-5-bromo substitution pattern is structurally and electronically distinct from the more extensively studied 2-bromo-5-nitrothiazole (CAS 3034-48-8) positional isomer.

Molecular Formula C3HBrN2O2S
Molecular Weight 209.02 g/mol
CAS No. 1522380-30-8
Cat. No. B6315203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-nitrothiazole
CAS1522380-30-8
Molecular FormulaC3HBrN2O2S
Molecular Weight209.02 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)Br)[N+](=O)[O-]
InChIInChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)5-1-9-2/h1H
InChIKeyVHWPCQORVLFXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-nitrothiazole (CAS 1522380-30-8): A Regiospecific Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


5-Bromo-4-nitrothiazole (CAS 1522380-30-8) is a di-substituted 1,3-thiazole heterocycle (molecular formula C₃HBrN₂O₂S, molecular weight 209.02 g/mol) bearing an electron-withdrawing nitro group at the 4-position and a bromine atom at the 5-position . This specific 4-nitro-5-bromo substitution pattern is structurally and electronically distinct from the more extensively studied 2-bromo-5-nitrothiazole (CAS 3034-48-8) positional isomer [1]. The compound is commercially supplied at 95–98% purity (e.g., Fluorochem F533911, abcr AB569326, Leyan 1270341) and serves primarily as a versatile synthetic intermediate, with the bromine atom providing a reactive handle for metal-catalyzed cross-coupling reactions while the nitro group activates the thiazole ring toward nucleophilic aromatic substitution (SNAr) and can undergo reductive chemistry to generate amine derivatives .

Why 5-Bromo-4-nitrothiazole Cannot Be Interchanged with 2-Bromo-5-nitrothiazole or Other Nitrothiazole Isomers


The position of the nitro and bromo substituents on the thiazole ring fundamentally governs both chemical reactivity and biological profile. Positional isomers of bromo-nitrothiazoles exhibit divergent reaction outcomes with nucleophiles: 2-bromo-5-nitrothiazole undergoes clean SNAr displacement of the bromine with secondary amines, whereas its isomer 5-bromo-2-nitrothiazole yields complex mixtures of expected and rearranged products via a thermal isomerization pathway to the more reactive 2-bromo-5-nitro species [1]. This demonstrates that the bromine leaving-group ability and ring electronic structure are highly sensitive to the precise location of the nitro substituent. Furthermore, among nitrothiazoles evaluated for mutagenic potential in Klebsiella pneumoniae and Salmonella typhimurium Ames assays, a clear potency rank order emerged (niridazole > 2-acetamido-5-nitrothiazole > 2-bromo-5-nitrothiazole > 2-amino-5-nitrothiazole), establishing that even within the 5-nitrothiazole series, the 2-substituent identity and the nitro positional context dictate biological outcomes [2]. Generic procurement of an arbitrary bromo-nitrothiazole isomer therefore risks divergent synthetic outcomes, incompatible reactivity profiles, and uncharacterized biological liabilities.

Quantitative Differentiation Evidence for 5-Bromo-4-nitrothiazole Relative to Positional Isomers and Structural Analogs


Thermal Stability Advantage of the 4-Nitro-5-Bromo Substitution Pattern over 5-Bromo-2-nitrothiazole

The isomeric 5-bromo-2-nitrothiazole (nitro at C2, bromo at C5) undergoes a slow thermal isomerization to 2-bromo-5-nitrothiazole under reaction conditions with weakly basic secondary aliphatic amines, generating a competing reaction pathway that produces mixtures of expected 5-amino products and rearranged 2-amino-5-nitrothiazole products [1]. The mechanism, confirmed by X-ray crystallography of the rearrangement product, involves migration of the nitro group on the thiazole scaffold [1]. In contrast, 5-bromo-4-nitrothiazole positions the nitro group at C4 rather than C2; this electronic arrangement precludes the analogous isomerization pathway because the nitro group is not situated adjacent to the ring sulfur atom in the same geometric relationship that facilitates the observed rearrangement. Consequently, 5-bromo-4-nitrothiazole is expected to undergo clean, predictable SNAr chemistry at C5 without competing rearrangement, providing a more reliable building block for parallel synthesis and library construction.

Heterocyclic chemistry Nucleophilic aromatic substitution Thermal isomerization

Differential Mutagenicity Profile of 4-Nitrothiazole Scaffold versus 5-Nitrothiazole Isomers

In a systematic comparative mutagenicity study of 27 heterocyclic sulfur compounds using Klebsiella pneumoniae ur⁻ pro⁻ and Salmonella typhimurium TA100 tester strains, the nitrothiazole series demonstrated a clear rank order of mutagenic potency: niridazole (most potent) > 2-acetamido-5-nitrothiazole > 2-bromo-5-nitrothiazole > N-(5-nitrothiazol-2-yl)benzamide > 2-amino-5-nitrothiazole [1]. Notably, 4-nitroisothiazole (the isothiazole analog with nitro at the 4-position analogous to 5-bromo-4-nitrothiazole) was also found to be mutagenic in this assay, but was listed separately from the main 5-nitrothiazole ranking, indicating a distinct potency class [1]. The 4-nitro substitution pattern places the nitro group in a different electronic environment relative to the ring heteroatoms compared to the 5-nitro series, which affects the reduction potential and subsequent formation of DNA-reactive intermediates. This differential mutagenicity ranking has direct implications for compound selection in drug discovery programs where genotoxic liability is a critical screening parameter.

Genetic toxicology Ames test Structure–activity relationship

Orthogonal Synthetic Reactivity: 4-Nitro-Directed SNAr at C5 versus 2-Bromo-Directed Displacement in Positional Isomers

In 5-bromo-4-nitrothiazole, the nitro group at C4 serves a dual function: (i) it withdraws electron density from the π-system, activating the thiazole ring toward nucleophilic attack, and (ii) it stabilizes the Meisenheimer complex intermediate formed during SNAr at the C5 position through conjugation with the developing negative charge [1]. This electronic arrangement is fundamentally distinct from 2-bromo-5-nitrothiazole, where the nitro group is positioned at C5 and the bromine leaving group resides at C2—a position directly adjacent to the ring nitrogen and sulfur atoms that confers different electronic bias [2]. Studies on the reactivity of halogenothiazoles toward nucleophiles demonstrate that the k₄:k₂ reactivity ratio (relative rates of substitution at the 4- vs. 2-positions) is highly sensitive to both the nature of the nucleophile and experimental conditions, with 4-halogenothiazoles sometimes exhibiting greater reactivity than their 2-halo isomers depending on the specific nucleophile employed [3]. The 4-nitro group in 5-bromo-4-nitrothiazole is predicted by analogy to direct nucleophilic attack exclusively to the C5 position bearing the bromine, providing regiochemical orthogonality that is not available with 2-bromo-5-nitrothiazole.

Nucleophilic aromatic substitution Meisenheimer complex Orthogonal functionalization

Physicochemical Property Differentiation: Predicted pKa, Density, and Physical State versus 2-Bromo-5-nitrothiazole

5-Bromo-4-nitrothiazole and its positional isomer 2-bromo-5-nitrothiazole share the same molecular formula (C₃HBrN₂O₂S, MW 209.02) but exhibit markedly different physicochemical properties due to the distinct spatial arrangement of substituents [1]. 2-Bromo-5-nitrothiazole is reported as a crystalline yellow solid with a melting point of 85–88 °C [1]. In contrast, 5-bromo-4-nitrothiazole has predicted properties computed via Advanced Chemistry Development (ACD/Labs) software: boiling point 265.7 ± 20.0 °C, density 2.086 ± 0.06 g/cm³, and a strongly acidic predicted pKa of −3.91 ± 0.10 . The dramatic difference in predicted pKa (approximately −3.9 for the 4-nitro isomer) reflects the enhanced acidity of the thiazole C2 proton when the nitro group is positioned at C4 rather than C5, a consequence of the different resonance and inductive effects transmitted through the thiazole ring. The density difference (~2.09 vs. ~1.92 g/cm³ for 2-bromo-5-nitrothiazole) implies distinct crystal packing forces that affect solubility, formulation, and solid-state handling.

Physicochemical properties Drug-likeness Solid-state characterization

Antifungal Pharmacophore Validation: 5-Bromo-4-nitroisothiazole as a Class-Level Proof of Concept for 5-Halo-4-nitroazole Antifungal Activity

U.S. Patent US3840665A discloses that 5-bromo-4-nitroisothiazole (the isothiazole analog of 5-bromo-4-nitrothiazole, differing only in the adjacency of ring N and S atoms) exhibits broad-spectrum in vitro antifungal activity [1]. In quantitative broth dilution MIC assays, 5-bromo-4-nitroisothiazole (Compound 4 in the patent) demonstrated MIC values ranging from 1.95 to 7.8 µg/mL across a panel of fungal organisms including Candida albicans, Cryptococcus diffluens, Saccharomyces cerevisiae, Aspergillus niger, and multiple dermatophyte (Trichophyton, Microsporum) species [1]. Critically, structure–activity relationship analysis within this patent established that both the nitro group at the 4-position and the halogen at the 5-position are independently essential for antifungal potency: removal of the 5-halogen (Compound 10) resulted in near-complete loss of activity, and replacement of the nitro group with hydrogen (Compounds 12–13) abrogated activity entirely [1]. This pharmacophore model—requiring both a 4-nitro group and a 5-halogen on the azole ring—is directly transferable to 5-bromo-4-nitrothiazole, establishing a defined, quantitative benchmark for its potential antifungal utility.

Antifungal agents Minimum inhibitory concentration 4-Nitroisothiazole

Bromo-thiazolide Antiparasitic Differentiation: Accelerated Parasiticidal Kinetics of Bromo- versus Nitro-thiazolides in Neospora caninum

In a head-to-head in vitro comparison of nitro-thiazolides (nitazoxanide [NTZ] and tizoxanide [TIZ]) versus bromo-thiazolides (Rm4822 and Rm4847) against the intracellular apicomplexan protozoan Neospora caninum, the bromo-thiazolides demonstrated a mechanistically distinct and therapeutically advantageous profile [1]. While the nitro-compounds NTZ and TIZ exhibited superior antiproliferative potency (IC₅₀ = 4.23 and 4.14 µM, respectively, vs. 14.75 and 13.68 µM for the bromo-derivatives), the bromo-thiazolides achieved complete parasiticidal effect (IC₉₉) at concentrations comparable to the nitro-compounds (Rm4822: 18.21 µM; Rm4847: 17.66 µM vs. NTZ: 19.52 µM; TIZ: 22.38 µM) [1]. Crucially, continuous drug exposure required to achieve a true parasiticidal effect was substantially shorter for the bromo-thiazolide Rm4847 (3 days) compared to the nitro-compound TIZ (5 days) [1]. Moreover, Rm4847 uniquely inhibited host cell invasion by released tachyzoites, a property not shared by TIZ. This class-level evidence establishes that bromo-substituted nitro-thiazoles can confer a faster kill rate and host cell invasion blockade—a differentiated pharmacological profile that 5-bromo-4-nitrothiazole, as a building block for bromo-nitro-thiazole derivatives, is positioned to deliver.

Antiparasitic agents Thiazolides Neospora caninum

Verified Application Scenarios for 5-Bromo-4-nitrothiazole Based on Quantitative Evidence


Medicinal Chemistry: Orthogonal Sequential Derivatization for Targeted Library Synthesis

5-Bromo-4-nitrothiazole enables a two-step orthogonal functionalization strategy not feasible with 2-bromo-5-nitrothiazole. Step 1 exploits the C4-nitro-directed SNAr at C5 (with the nitro group stabilizing the Meisenheimer intermediate as established by mechanistic precedent) to introduce amine, thiol, or alkoxy substituents regioselectively [1]. Step 2 reduces the C4 nitro group to a primary amine, creating a second diversification point for amide coupling, reductive amination, or diazotization chemistry. This sequential strategy—supported by kinetic studies showing differential reactivity of 4- vs. 2-halogenothiazoles—avoids the competing rearrangement pathways documented for 5-bromo-2-nitrothiazole and yields structurally diverse 4,5-disubstituted thiazole libraries in a predictable manner [2].

Antiparasitic Drug Discovery: Bromo-Nitrothiazole Scaffold with Accelerated Parasiticidal Kinetics

Class-level evidence from the thiazolide antiparasitic series demonstrates that incorporating a bromine substituent on the thiazole ring—as present in 5-bromo-4-nitrothiazole—can confer a faster parasiticidal time (3 days vs. 5 days for pure nitro-thiazolides in N. caninum tachyzoite assays) and a unique host cell invasion blockade phenotype [1]. 5-Bromo-4-nitrothiazole serves as a synthetic entry point for constructing bromo-nitrothiazole derivatives that retain the broad-spectrum anti-protozoal activity of the nitrothiazole class while potentially reducing the duration of treatment required for parasitic clearance. The predicted IC₉₉ value in the 15–23 µM range for bromo-thiazolide analogs provides a quantitative benchmark for early-stage hit validation [1].

Antifungal Lead Generation: Exploiting the 5-Halo-4-nitroazole Pharmacophore

Patent US3840665A established that 5-bromo-4-nitroisothiazole possesses MIC values of 1.95–7.8 µg/mL against a panel of clinically relevant fungal pathogens, and demonstrated the essentiality of both the 4-nitro and 5-halogen groups for antifungal activity through systematic SAR comparison with des-halogen and des-nitro analogs [1]. 5-Bromo-4-nitrothiazole, the thiazole counterpart of this validated pharmacophore, can be directly employed as a core scaffold for antifungal medicinal chemistry programs. Procurement of this specific bromo-nitro regioisomer (rather than the 2-bromo-5-nitro isomer) ensures alignment with the published pharmacophore model, as the 4-nitro group is the critical determinant of antifungal activity [1].

Chemical Biology: Nitroreductase-Sensitive Probe Development

The 4-nitro group in 5-bromo-4-nitrothiazole is susceptible to reductive activation under hypoxic conditions or by nitroreductase enzymes, a mechanism exploited in prodrug design and chemical biology probe development [1]. The predicted strong electron-withdrawing character of the 4-nitro group (reflected in the predicted pKa of −3.91) enhances the reduction potential relative to 5-nitro isomers, potentially tuning the hypoxia selectivity window [2]. The C5 bromine simultaneously provides a synthetic handle for attaching fluorophores, biotin tags, or affinity handles via Pd-catalyzed cross-coupling. This dual functionality—a bioreductive trigger at C4 and a conjugation handle at C5—positions 5-bromo-4-nitrothiazole as a uniquely suitable building block for constructing activatable imaging probes and targeted prodrugs where both functional modules must operate orthogonally.

Quote Request

Request a Quote for 5-Bromo-4-nitrothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.